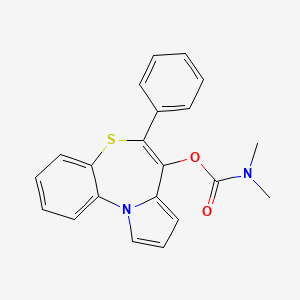

Benzothiazepine analog 4

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H18N2O2S |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(6-phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-yl) N,N-dimethylcarbamate |

InChI |

InChI=1S/C21H18N2O2S/c1-22(2)21(24)25-19-17-12-8-14-23(17)16-11-6-7-13-18(16)26-20(19)15-9-4-3-5-10-15/h3-14H,1-2H3 |

InChI Key |

FGXDSIINDRBSII-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Benzothiazepine Analogs

Impact of Substituent Type and Position on Biological Activity

The type of chemical group (substituent) and its position on the benzothiazepine (B8601423) core are determinant factors for the compound's biological activity. acs.org Both electron-donating and electron-withdrawing groups can modulate the pharmacophore's interaction with biological targets. chemrevlett.com The strategic placement of these substituents is a key aspect of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. derpharmachemica.comacs.org

Substitutions on Benzene (B151609) Ring Systems

Substitutions on the fused benzene ring have a pronounced effect on the biological activity of benzothiazepine analogs. The electronic properties of these substituents are critical; for instance, electron-withdrawing groups at the C7 position are often associated with high-affinity binding to receptors. nih.gov The presence of different substituents on the phenyl rings has been shown to greatly influence the antimicrobial activity of these compounds. derpharmachemica.com For example, in a series of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepines, the type and position of substituents on a phenyl ring attached to the thiazepine core significantly impacted their tyrosinase inhibitory activity. acs.org Introducing a methoxy (B1213986) group (-OCH3) at the meta and para positions of this phenyl ring resulted in a compound with an IC50 value of 1.21 μM, which was 14-fold more potent than the standard, kojic acid. acs.org

Modifications on the Thiazepine Ring

The seven-membered thiazepine ring is a primary site for structural modifications that influence pharmacological outcomes. The presence of heterocyclic rings such as thiophene, pyridine (B92270), or furan (B31954) attached to the thiazepine ring can be a deciding factor in the compound's antimicrobial efficacy. chemrevlett.com For instance, certain 1,5-benzothiazepine (B1259763) derivatives with heterocyclic substituents at the 4th position displayed notable antifungal activity. derpharmachemica.com

A successful strategy for developing new antiepileptic drugs has involved substitutions at the 3 and 5 positions of the 1,5-benzothiazepine nucleus. derpharmachemica.com In the case of Benzothiazepine analog 4, having a Boc (tert-butyloxycarbonyl) protection group at the C-3 position was found to significantly enhance its metabolic stability, increasing its half-life from 1.8 hours to 6.2 hours in unprotected analogs. vulcanchem.com Furthermore, the removal of methoxy groups at the C-2 position drastically reduced its affinity for voltage-gated calcium channels (VGCC) by 90%. vulcanchem.com

Role of Halogenation in Enhancing Activity

The introduction of halogen atoms (fluorine, chlorine, bromine) is a widely used strategy in medicinal chemistry to improve a drug's affinity for its target and enhance its ability to permeate cell membranes. mdpi.comump.edu.pl In the context of benzothiazepines, halogenation has been shown to significantly boost biological activity. mdpi.comnih.gov

Specifically, incorporating a halogen-substituted phenyl group on the benzothiazepine nucleus often leads to improved chemotherapeutic and antimicrobial properties. nih.govjournalcra.com For example, a chlorine group on a phenyl group attached to the thiazepine ring resulted in a compound with significant antimicrobial activity (MIC=19.01 μM). chemrevlett.com Similarly, the presence of a 4-chlorophenyl moiety on the thiazepine ring led to potent antibacterial activity. journalcra.com In the case of this compound, a chlorine atom at the para-position of the benzene ring improves its permeability across the blood-brain barrier. vulcanchem.com The halogenation of a phenyl group at the 5-position of a 1,4-benzothiazepine derivative, such as with a para-chloro substituent, was found to improve potency threefold by strengthening hydrophobic interactions. vulcanchem.com

Table 1: Impact of Halogenation on Anticancer Activity of 1,5-Benzothiazepine Analogs

This table presents the in vitro cytotoxic activity (IC50) of selected halogenated 1,5-benzothiazepine derivatives against human cancer cell lines, compared to the standard drug Methotrexate. The data highlights how halogen substitutions can enhance anticancer potency.

| Compound | Substitution | Cell Line | IC50 (µM) | Standard (Methotrexate) IC50 (µM) | Source |

| 2c | Halogenated Phenyl at C2 | Hep G-2 (Liver Cancer) | 3.29 ± 0.15 | 4.68 ± 0.17 | nih.gov |

| 2c | Halogenated Phenyl at C2 | DU-145 (Prostate Cancer) | 15.42 ± 0.16 | 21.96 ± 0.15 | nih.gov |

| 2f | Halogenated Phenyl at C2 | DU-145 (Prostate Cancer) | - | - | nih.gov |

| 2j | Halogenated Phenyl at C2 | Hep G-2 (Liver Cancer) | High Inhibition | - | mdpi.com |

| 2j | Halogenated Phenyl at C2 | DU-145 (Prostate Cancer) | High Inhibition | - | mdpi.com |

Note: Compounds 2f and 2j were noted for high inhibition comparable to the standard, though specific IC50 values were not provided in the source text.

Conformational Analysis and Stereochemical Influences on SAR

The three-dimensional shape (conformation) and the specific spatial arrangement of atoms (stereochemistry) of benzothiazepine analogs are critical for their interaction with biological targets. vulcanchem.commdpi.com The seven-membered thiazepine ring is not planar and typically adopts a boat or twist-boat conformation. psu.eduresearchgate.net This conformation is stabilized by factors like intramolecular hydrogen bonds and dictates the orientation of substituents. vulcanchem.comresearchgate.net

Stereochemistry plays a pivotal role in biological activity. For example, a specific (3R,5R) stereochemistry in a 1,4-benzothiazepine derivative was found to be essential for its interactions with chiral biological targets. vulcanchem.com Similarly, the well-known drug diltiazem (B1670644), a 1,5-benzothiazepine, has a (2S,3S)-absolute configuration which is crucial for its vasodilatory action. psu.edu The dissolution of diltiazem hydrochloride in a solvent can lead to a process of diastereoisomerization, where the thiazepine ring inverts its conformation, altering the axial and equatorial positions of its substituents and thus affecting its interaction with its target. psu.edu

Comparative Analysis of SAR Across Different Benzothiazepine Isomers (e.g., 1,4- vs. 1,5-Benzothiazepines)

Benzothiazepines exist as different structural isomers, primarily 1,4- and 1,5-benzothiazepines, based on the positions of the sulfur and nitrogen atoms in the thiazepine ring. researchgate.netrsc.org Both classes have yielded pharmacologically important compounds, but their SAR profiles can differ.

The 1,5-benzothiazepine scaffold is found in numerous clinically used drugs, including the calcium channel blocker diltiazem and the antipsychotic quetiapine (B1663577). derpharmachemica.comchemrevlett.comajpp.in This class has been extensively studied, with modifications leading to a wide range of activities such as cardiovascular, anti-infective, and CNS effects. derpharmachemica.comresearchgate.net

The 1,4-benzothiazepine scaffold is comparatively less explored but has also demonstrated significant biological potential, with derivatives showing CNS depressant, antitumor, and enzyme-inhibiting activities. acs.orgrsc.org For instance, certain 1,4-benzothiazepine derivatives with cyclopropanol (B106826) groups have been identified as having dual activity, both stabilizing ryanodine (B192298) receptor 2 (RyR2) and stimulating the SERCA2a enzyme, making them potential leads for treating heart failure. acs.org A comparative study noted that a 5-methyl-2,3-dihydro-1,4-benzothiazepine (B8513238) analog had enhanced metabolic stability and target selectivity compared to its 1,5-benzothiazepine counterpart, where the broader activity came at the cost of reduced selectivity. vulcanchem.com

SAR of Specific Pharmacological Activities of this compound

This compound exhibits potent neuroprotective and anticancer activities, which are directly tied to its specific structural features. vulcanchem.com

Neuroprotection: This analog shows significant neuroprotective effects in models of ischemia and neurodegeneration. It can reduce neuronal apoptosis (programmed cell death) induced by glutamate (B1630785) by 58% at a concentration of 10 μM. vulcanchem.com The mechanism behind this is a dual inhibition of voltage-gated calcium channels (VGCCs) and the mitochondrial Na+/Ca2+ exchanger, which helps to normalize toxic calcium overload in neurons. vulcanchem.com The SAR for this activity is precise:

C-2 Methoxy Groups: The presence of methoxy groups at the C-2 position is critical. Their removal leads to a 90% reduction in affinity for VGCCs. vulcanchem.com

C-3 Boc Protection: A Boc protecting group at the C-3 position enhances metabolic stability, increasing the compound's half-life significantly compared to unprotected versions. vulcanchem.com

Para-Chlorine: A chlorine atom on the para-position of the benzene ring is crucial for improving blood-brain barrier permeability. vulcanchem.com

Anticancer Activity: this compound is also cytotoxic to cancer cells. It demonstrates IC50 values of 8.7 μM in breast cancer (MCF-7) cells and 11.2 μM in colon cancer (HCT-116) cells. vulcanchem.com Its mode of action involves inducing apoptosis, evidenced by a 3.5-fold increase in caspase-3 upregulation compared to controls. vulcanchem.com

Table 2: Pharmacological and SAR Profile of this compound

This table summarizes the key structure-activity relationships and corresponding pharmacological data for this compound.

| SAR Feature | Effect | Pharmacological Activity | Metric | Value | Source |

| C-2 Methoxy Groups | Removal reduces VGCC affinity by 90% | Neuroprotection (VGCC Inhibition) | Affinity Reduction | 90% | vulcanchem.com |

| C-3 Boc Protection | Enhances metabolic stability | Pharmacokinetics | Half-life (t½) | 6.2 h | vulcanchem.com |

| Para-Chlorine | Improves blood-brain barrier permeability | Pharmacokinetics | Lipophilicity (logP) | 2.8 | vulcanchem.com |

| - | Reduces glutamate-induced neuronal apoptosis | Neuroprotection | Apoptosis Reduction | 58% at 10 µM | vulcanchem.com |

| - | Cytotoxicity in breast cancer cells | Anticancer | IC50 (MCF-7) | 8.7 µM | vulcanchem.com |

| - | Cytotoxicity in colon cancer cells | Anticancer | IC50 (HCT-116) | 11.2 µM | vulcanchem.com |

| - | Induces apoptosis via caspase-3 | Anticancer | Caspase-3 Upregulation | 3.5-fold | vulcanchem.com |

Molecular Targets and Mechanisms of Action of Benzothiazepine Analog 4

Interaction with Ion Channels

Benzothiazepine (B8601423) analog 4 demonstrates notable interactions with ion channels, which are crucial for cellular signaling and homeostasis. Its primary activities in this regard are the antagonism of calcium channels and the inhibition of the mitochondrial sodium-calcium exchanger.

Calcium Channel Antagonism

Benzothiazepine analog 4 functions as a calcium channel antagonist, a property shared by many compounds in the benzothiazepine class. wikipedia.org These agents disrupt the movement of calcium ions (Ca2+) through calcium channels. wikipedia.org The L-type calcium channels, which are voltage-gated, are primary targets for benzothiazepine-based drugs. oup.com By binding to the α1 subunit of the L-type calcium channel, these compounds alter the channel's opening pattern, reducing the influx of calcium into the cell. oup.com This action is critical in various physiological processes, as calcium ions are key second messengers in cellular communication and regulation. oup.com

The benzothiazepine class of calcium channel blockers is considered intermediate between phenylalkylamines and dihydropyridines in its selectivity for vascular calcium channels. This dual action on both cardiac and vascular smooth muscle allows for the reduction of arterial pressure without the pronounced reflex cardiac stimulation often caused by dihydropyridines. wikipedia.org For instance, research on related benzothiazepine compounds like CGP37157 has shown that they can block Ca2+ uptake in depolarized cells. acs.org

| Feature | Description |

| Target | L-type voltage-dependent calcium channels acs.orgnih.gov |

| Mechanism | Alters the pattern of channel opening to reduce calcium influx oup.com |

| Effect | Reduces arterial pressure and has cardiac depressant actions wikipedia.org |

Mitochondrial Sodium-Calcium Exchanger (mNCE) Inhibition

This compound also targets the mitochondrial sodium-calcium exchanger (mNCE), an antiporter membrane protein that plays a role in removing calcium from the mitochondrial matrix. targetmol.com The mNCE facilitates the exchange of sodium ions (Na+) for calcium ions (Ca2+) across the inner mitochondrial membrane. targetmol.com Inhibition of this exchanger has been investigated as a potential therapeutic strategy. ijpsonline.com

The benzothiazepine derivative CGP37157 is a well-known inhibitor of the mNCE, with an IC50 value of 0.8 µM for inhibiting Na+-induced Ca2+ release from mitochondria in guinea pig heart. targetmol.com However, it's important to note that compounds like CGP37157 are not entirely specific to the mNCE and can also affect other calcium pathways, including plasma membrane L-type Ca2+ channels and the plasma membrane Na+/Ca2+ exchanger. nih.gov The inhibition of mNCE by benzothiazepine analogs can lead to an increase in mitochondrial Ca2+ concentration, which can have various downstream effects on cellular function. ijpsonline.com

Enzyme Inhibition and Modulation

In addition to its effects on ion channels, this compound exhibits inhibitory or modulatory activity against several key enzymes, highlighting its diverse pharmacological profile.

Sirtuin Protein Inhibition

Recent research has suggested that some benzothiazepine derivatives may act as inhibitors of sirtuin proteins. nih.gov Sirtuins are a class of NAD+-dependent histone deacetylases that regulate a wide array of cellular processes, including aging, metabolism, and DNA repair, by deacetylating histone and non-histone protein targets. acs.orgfrontiersin.org There are seven mammalian sirtuins (SIRT1-7) with distinct subcellular localizations and functions. frontiersin.orgaginganddisease.org For example, SIRT1 and SIRT2 are found in the nucleus and cytoplasm, while SIRT3, SIRT4, and SIRT5 are located in the mitochondria. frontiersin.orgaginganddisease.org

The inhibition of sirtuins by small molecules can have significant therapeutic implications. The proposed mechanism for some piperazine-conjugated 1,4-benzothiazepine derivatives' anticancer activity is through the inhibition of sirtuin proteins. nih.gov Given that NAD+ has an adenosine (B11128) moiety, which is also present in the kinase cofactor ATP, it has been proposed that kinase inhibitors based on adenosine mimetics could also target NAD+-dependent enzymes like sirtuins. acs.org

Cyclooxygenase (COX) Inhibition

This compound has been shown to inhibit cyclooxygenase (COX) enzymes. COX enzymes, which exist in two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever. nih.gov COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and is upregulated in response to inflammatory stimuli. nih.gov

| Enzyme | Function | Implication of Inhibition |

| COX-1 | Homeostatic functions (e.g., gastric mucosa maintenance) nih.gov | Potential for gastrointestinal side effects nih.gov |

| COX-2 | Mediates pain and inflammation nih.gov | Anti-inflammatory and analgesic effects nih.gov |

Human Adenosine Kinase, Glycogen (B147801) Synthase Kinase-3β, and Human Mitogen-Activated Protein Kinase 1 Inhibition

In silico screening studies have identified several potential protein targets for 1,5-benzothiazepine (B1259763) derivatives, including human adenosine kinase, glycogen synthase kinase-3β (GSK-3β), and human mitogen-activated protein kinase 1 (MAPK1). researchgate.net

Human Adenosine Kinase: Adenosine kinase is an enzyme that phosphorylates adenosine to form adenosine monophosphate. Inhibition of this enzyme can modulate adenosine levels, which has implications for various physiological processes. rndsystems.com

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in a multitude of cellular pathways, including metabolism, cell cycle regulation, and neuronal development. nih.gov Its dysregulation has been implicated in several diseases, and its inhibition is a target for therapeutic intervention. nih.gov

Human Mitogen-Activated Protein Kinase 1 (MAPK1): Also known as ERK2, MAPK1 is a key component of the MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. researchgate.net

The predicted interaction of benzothiazepine analogs with these kinases suggests a broader range of potential pharmacological effects that warrant further investigation. researchgate.net

Tyrosinase Inhibition

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. In a study evaluating a series of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine (B12011759) derivatives, analog 4 demonstrated notable inhibitory activity against mushroom tyrosinase. nih.gov The investigation highlighted the potential of the benzothiazepine scaffold, which had not been extensively explored for this purpose previously. nih.gov

The inhibitory potency of this compound was quantified by its half-maximal inhibitory concentration (IC₅₀) value.

As shown in the table, this compound exhibited an IC₅₀ value of 13.24 μM. nih.gov This level of inhibition was found to be more potent than that of the standard tyrosinase inhibitor, kojic acid, which had an IC₅₀ of 16.69 μM under the same experimental conditions. nih.gov The research underscores the potential of this and related benzothiazepine derivatives as novel agents for targeting tyrosinase. nih.gov

Alpha-Glucosidase and Alpha-Amylase Inhibition

A comprehensive search of scientific literature did not yield specific research findings for this compound concerning its inhibitory activity against alpha-glucosidase and alpha-amylase. While studies have been conducted on other derivatives of the 2,3-dihydro-1,5-benzothiazepine scaffold for alpha-glucosidase inhibition, data explicitly identifying the activity of "this compound" is not available. acs.org

Anti-Cholinesterase Inhibition

A comprehensive search of scientific literature did not yield specific research findings for this compound regarding anti-cholinesterase inhibition. Although the benzothiazepine class of compounds is recognized for a wide range of pharmacological activities, including potential anti-cholinesterase effects, specific data for analog 4 has not been reported. nih.gov

Receptor Binding and Modulation

The interaction of this compound with key neurotransmitter receptors has been assessed to determine its neuromodulatory profile.

GABA-A Receptor Modulation (Benzodiazepine Site)

A comprehensive search of scientific literature did not yield specific research findings for this compound concerning its modulation of the GABA-A receptor at the benzodiazepine (B76468) binding site.

Dopamine D4 Receptor Antagonism

A comprehensive search of scientific literature did not yield specific research findings for this compound regarding its antagonist activity at the Dopamine D4 receptor.

5-Hydroxytryptamine2A Receptor Antagonism

A comprehensive search of scientific literature did not yield specific research findings for this compound regarding its antagonist activity at the 5-Hydroxytryptamine2A (5-HT2A) receptor.

Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A) Ligand Activity

Synaptic vesicle glycoprotein 2A (SV2A) is a crucial protein involved in the regulation of neurotransmitter release at the synapse. nih.govresearchgate.net It is the molecular target for the antiepileptic drug levetiracetam (B1674943) and its analogs, such as brivaracetam (B1667798) and seletracetam. nih.govresearchgate.netnih.gov These ligands bind to SV2A and are thought to modulate synaptic function, thereby exerting their anticonvulsant effects. nih.gov The precise mechanism by which SV2A ligands reduce seizure activity is still under investigation, but it is believed to involve the modulation of synaptic vesicle trafficking and exocytosis. researchgate.net

While the benzothiazepine class of compounds is known for a wide range of pharmacological activities, specific data on the direct interaction of this compound with SV2A is not extensively documented in the current literature. However, the development of novel SV2A ligands is an active area of research. For instance, padsevonil (B609823) is a novel compound designed to have a high affinity for all three SV2 isoforms (SV2A, SV2B, and SV2C). scispace.com Unlike levetiracetam and brivaracetam, which are selective for SV2A, padsevonil's broader SV2 isoform activity represents a new approach in the development of antiepileptic drugs. scispace.com The affinity of various ligands for SV2A has been quantified, as shown in the table below.

| Ligand | pKi for SV2A | Reference |

|---|---|---|

| Padsevonil | 8.5 | scispace.com |

| Brivaracetam | 6.6 | scispace.com |

| Levetiracetam | 5.2 | scispace.com |

AMPA-R Antagonism

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. researchgate.net Excessive activation of AMPARs is implicated in various neurological disorders, including epilepsy and neurodegenerative diseases. researchgate.netacs.org Consequently, AMPAR antagonists have been developed as potential therapeutic agents.

2,3-Benzodiazepine derivatives, which are structurally related to benzothiazepines, are a well-known class of non-competitive AMPAR antagonists. researchgate.netacs.orgacs.orgnih.gov These compounds, such as GYKI 52466 and its analogs, act as negative allosteric modulators by binding to a site on the receptor that is distinct from the glutamate binding site, thereby inhibiting channel gating. researchgate.net The antagonistic activity of these compounds has been demonstrated in various preclinical models. For example, 3,5-dihydro-4H-2,3-benzodiazepine-4-thiones, which are thione isosteres of the 2,3-benzodiazepin-4-ones, have shown potent anticonvulsant effects by non-competitively blocking AMPA receptors. acs.orgnih.gov

Research into specific analogs has provided insights into their structure-activity relationships. For instance, a comparative study of ortho- versus meta-chlorophenyl-2,3-benzodiazepine analogues revealed significant differences in their potency as AMPAR antagonists. The ortho-substituted analog (4a) exhibited a much lower IC50 value for the GluA1 AMPAR subtype compared to the meta-substituted analog (4b), indicating greater potency. acs.org

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Ortho-chlorophenyl-2,3-benzodiazepine (4a) | GluA1 | 2.203 | acs.org |

| Meta-chlorophenyl-2,3-benzodiazepine (4b) | GluA1 | 8.476 | acs.org |

| GYKI 53655 | GluK3 homomeric receptors | 63 | rndsystems.com |

| GYKI 53655 | GluK2b(R)/GluK3 heteroreceptors | 32 | rndsystems.com |

KCNQ2/Q3 Channel Activation

The KCNQ (or Kv7) family of voltage-gated potassium channels, particularly the heteromeric KCNQ2/Q3 channels, are critical for regulating neuronal excitability. sci-hub.senih.gov These channels are responsible for the M-current, a sub-threshold potassium current that helps to stabilize the resting membrane potential and prevent repetitive firing of action potentials. sci-hub.se Activation of KCNQ2/Q3 channels leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, which is a key mechanism for anticonvulsant drugs. nih.govresearchgate.net

Retigabine is a well-known KCNQ2/Q3 channel opener that has been used as an anticonvulsant. researchgate.net It shifts the voltage dependence of channel activation to more hyperpolarized potentials, thereby increasing the open probability of the channel at sub-threshold membrane potentials. researchgate.net While specific data for this compound is not available, other benzodiazepine derivatives have been shown to interact with KCNQ channels. For example, the benzodiazepine L-735,821 has been reported to block KCNQ1 and KCNQ2 channels. nih.gov Conversely, research has focused on developing selective KCNQ2/Q3 activators, such as N-pyridyl and pyrimidine (B1678525) benzamides, for the treatment of epilepsy. researchgate.net

| Compound | Target | Activity | EC50/IC50 (µM) | Reference |

|---|---|---|---|---|

| L-735,821 | KCNQ1 | Inhibition | 0.08 | nih.gov |

| L-735,821 | KCNQ2 | Inhibition | 1.5 | nih.gov |

| Retigabine | KCNQ2/3 | Activation (hyperpolarization) | 5.2 (IC50 for hyperpolarization) | researchgate.net |

G-Protein Coupled Receptor (GPCR) Antagonism

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a role in a vast array of physiological processes. drugtargetreview.com Benzodiazepine and benzothiazepine structures have been explored for their ability to antagonize various GPCRs. For instance, 1,4-benzodiazepine (B1214927) derivatives have been developed as antagonists for cholecystokinin (B1591339) (CCK) receptors, which are involved in gastrointestinal function and anxiety. nih.gov These antagonists bind to an allosteric site on the receptor, offering the potential for greater subtype selectivity compared to orthosteric ligands. drugtargetreview.comnih.gov

Furthermore, benzodiazepine derivatives have been investigated as antagonists of the calcitonin gene-related peptide (CGRP) receptor, a target for the treatment of migraine. capes.gov.br The action of bradykinin, a peptide involved in inflammation and pain, is mediated through the B1 and B2 GPCRs, and benzodiazepines have been identified as potent and selective antagonists of the B1 receptor. researchgate.net More recently, a novel small molecule, asengeprast, has been identified as a selective antagonist of GPR68, a proton-sensing GPCR implicated in inflammatory and fibrotic pathways in chronic kidney disease. medrxiv.org While these examples highlight the versatility of the benzodiazepine and related scaffolds in targeting GPCRs, the specific GPCR antagonistic activity of this compound has not been characterized.

Cellular Pathway Modulation

Anti-proliferative Mechanisms

The benzothiazepine scaffold has been identified as a promising pharmacophore for the development of anticancer agents. nih.govresearchgate.netrsc.org Derivatives of 1,4-benzothiazepine have demonstrated anti-proliferative activity against a range of cancer cell lines. nih.govresearchgate.net One of the mechanisms underlying this activity is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. researchgate.net For example, a series of diaryl benzo[b] acs.orgnih.govthiazepine derivatives were designed as tubulin polymerization inhibitors, with some compounds showing potent anti-proliferative effects comparable to known tubulin inhibitors like colchicine. researchgate.net

Another study reported a 1,4-benzothiazepine derivative with significant inhibitory activity against HeLa, A549, HT29, and MCF-7 cancer cell lines, with IC50 values in the low micromolar range. nih.govresearchgate.net Benzodiazepines have also been shown to possess anti-proliferative properties. scispace.comspandidos-publications.com For instance, midazolam, a benzodiazepine, inhibits the proliferation of FaDu human hypopharyngeal squamous cell carcinoma cells by suppressing the expression of the TRPM7 channel, leading to G0/G1 cell cycle arrest. spandidos-publications.com

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1,4-Benzothiazepine derivative (D8/67) | HeLa | 1.48 | nih.govresearchgate.net |

| MCF-7 | 1.47 | nih.govresearchgate.net | |

| HT29 | 1.52 | nih.govresearchgate.net | |

| A549 | 1.94 | nih.govresearchgate.net | |

| Midazolam | FaDu | ~50 (significant inhibition) | spandidos-publications.com |

| Diazepam | FaDu | ~50 (significant inhibition) | spandidos-publications.com |

| Clonazepam | FaDu | ~50 (significant inhibition) | spandidos-publications.com |

Store-Overload Induced Calcium Release (SOICR) Inhibition

Store-overload-induced Ca2+ release (SOICR) is a pathological process that occurs when the sarcoplasmic reticulum (SR) in cardiomyocytes becomes overloaded with calcium, leading to spontaneous Ca2+ release through the ryanodine (B192298) receptor 2 (RyR2). otago.ac.nz This can trigger cardiac arrhythmias. otago.ac.nz The stabilization of RyR2 to prevent this "leaky" state is a therapeutic strategy for heart failure and arrhythmias. nih.govjacc.org

Recent studies have identified 1,4-benzothiazepines as a class of compounds capable of inhibiting SOICR. nih.govacs.org These compounds have been shown to stabilize RyR2, preventing the pathological Ca2+ leak. nih.govacs.org In addition to their RyR2-stabilizing activity, some of these benzothiazepine derivatives also enhance the activity of the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a), which pumps calcium back into the SR, thereby improving cardiac muscle relaxation and SR Ca2+ content. nih.govacs.org For example, a 1,4-benzothiazepine with two cyclopropanol (B106826) groups (compound 12a) was found to be a potent activator of SERCA2a with an EC50 of 383 nM. nih.gov This dual activity of RyR2 stabilization and SERCA2a activation makes these compounds promising leads for the development of new treatments for heart failure. nih.gov

Mechanistic Insights from Molecular Docking Studies of this compound

Detailed molecular docking studies for this compound have not been identified in the public scientific literature. Consequently, specific data regarding its binding orientation, interaction with amino acid residues, and binding energy scores with its putative molecular targets are not available for analysis and presentation.

Preclinical Efficacy and Biological Activities of Benzothiazepine Analog 4

In Vitro Pharmacological Evaluation

The benzothiazepine (B8601423) scaffold is a key structure in medicinal chemistry, leading to the development of numerous derivatives with a wide range of biological effects. In vitro studies, which are conducted outside of a living organism, have been crucial in identifying and characterizing the pharmacological profile of these compounds.

Cytotoxicity Assays in Cancer Cell Lines

Certain benzothiazepine derivatives have been assessed for their potential as cytotoxic agents against cancer cells. For instance, a series of novel 1,5-benzothiazepines were evaluated for their in vitro cytotoxic activity against the DU-145 human prostate cancer cell line using the MTT assay. researchgate.net Several of these compounds demonstrated considerable activity. Notably, the compound featuring a 2''-thienyl group at the second position of the benzothiazepine structure was identified as the most potent in the series, showing greater activity than the standard drug, methotrexate. researchgate.net Another derivative, which included a 2''-pyrrolyl substituent, also displayed significant potency. researchgate.net The findings from these studies suggest that the inclusion of five-membered heterocyclic rings may be important for the cytotoxic effects of these compounds. researchgate.net

Table 1: Cytotoxic Activity of 1,5-Benzothiazepine (B1259763) Analogs Against DU-145 Prostate Cancer Cell Line This table is interactive. You can sort and filter the data.

| Compound Analog | Substituent at Position 2 | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Analog A | 2''-thienyl | 2 | researchgate.net |

| Analog B | 2''-pyrrolyl | 12 | researchgate.net |

Enzyme Inhibition Assays

Benzothiazepine analogs have been investigated as inhibitors of various enzymes. The 1,5-benzothiazepine-4-one scaffold, for example, has been used to design inhibitors of the factor VIIa/tissue factor (fVIIa/TF) complex, which is involved in the blood coagulation cascade. nih.gov A synthesized series of these compounds, which were unsubstituted on the aryl portion of the scaffold, yielded an analog (referred to as compound 20 in the study) with an IC₅₀ value of 2.16 µM against the fVIIa/TF complex. nih.gov

Other studies have shown that different derivatives can act on other enzymes. For example, some 1,4-benzothiazepine analogs containing cyclopropanol (B106826) groups were found to stimulate the activity of Sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a), an enzyme crucial for cardiac function. acs.org One such analog demonstrated an EC₅₀ of 383 nM for increasing ATP hydrolysis mediated by SERCA2a. acs.org Additionally, various compounds within the broader benzothiazepine class have been reported to show inhibitory activity against butyrylcholinesterase (BChE) and angiotensin-converting enzyme (ACE). rsc.orgresearchgate.net

Table 2: Enzyme-Targeting Activity of Benzothiazepine Analogs This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Activity Type | Potency | Reference |

|---|---|---|---|---|

| 1,5-Benzothiazepine-4-one | Factor VIIa/Tissue Factor | Inhibition | IC₅₀: 2.16 µM | nih.gov |

| 1,4-Benzothiazepine | SERCA2a | Activation | EC₅₀: 383 nM | acs.org |

| Benzothiazepine Derivative | Butyrylcholinesterase (BChE) | Inhibition | Not Specified | researchgate.net |

Receptor Binding Affinity Studies

The pharmacological effects of benzothiazepines are often linked to their ability to bind to and modulate ion channels and receptors. Analogs of 4,1-benzothiazepines have been studied for their neuroprotective actions, which are associated with their interaction with biological targets that manage cytosolic calcium levels. nih.gov These targets include voltage-gated calcium channels (VGCC) and the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX), positioning these compounds as significant Ca²⁺ modulators. nih.gov

Furthermore, specific 1,4-benzothiazepine derivatives have been found to act as stabilizers for the ryanodine (B192298) receptor 2 (RyR2), a calcium release channel in the sarcoplasmic reticulum. acs.org This stabilizing action helps to reduce abnormal calcium leakage from the endoplasmic reticulum. acs.org

Antimicrobial Activity Against Bacterial and Fungal Strains

The benzothiazepine nucleus is a structural component of various compounds tested for antimicrobial properties. A series of 1,5-benzothiazepine derivatives were synthesized and evaluated for their in vitro antifungal activity, with some compounds showing notable efficacy. researchgate.net The structure-activity relationship study indicated that the presence of moieties like 2"-thienyl, 4"-trifluorophenyl, and 2"-furyl was beneficial for antifungal action. researchgate.net

In terms of antibacterial activity, certain 1,4-benzothiazepine analogs have demonstrated effectiveness. One study reported that a synthesized analog showed better activity against Bacillus subtilis and Pseudomonas aeruginosa compared to structurally similar compounds where the thiazepine ring was replaced with an oxazepine or diazepine (B8756704) ring. covenantuniversity.edu.ng

Table 3: Antimicrobial Activity of Benzothiazepine Analogs This table is interactive. You can sort and filter the data.

| Compound Class | Target Organism | Activity Type | Key Finding | Reference |

|---|---|---|---|---|

| 1,5-Benzothiazepine | Fungal Strains | Antifungal | Activity associated with 2"-thienyl, 4"-trifluorophenyl, 2"-furyl groups | researchgate.net |

| 1,4-Benzothiazepine | Bacillus subtilis | Antibacterial | Showed promising activity | covenantuniversity.edu.ng |

Antiviral Activity

Research into the antiviral potential of the benzothiazepine chemical family has included investigations into activity against the human immunodeficiency virus (HIV). Some molecules containing the 1,4-benzothiazepine moiety have been prepared and studied for their ability to inhibit the HIV-integrase protein, an enzyme essential for viral replication. rsc.org This indicates a potential avenue for developing novel antiviral agents based on this scaffold.

Antimalarial Activity

Currently, there is limited specific information in the public domain regarding the dedicated testing of Benzothiazepine analog 4 or its closely related derivatives for antimalarial activity against Plasmodium species. While the benzothiazepine scaffold has been explored for a wide array of pharmacological activities, focused research on its efficacy as an antimalarial agent is not extensively documented in the reviewed literature.

In Vivo Preclinical Efficacy Studies (Animal Models)

Derivatives of the benzothiazepine and related benzodiazepine (B76468) chemical structures have been evaluated for their potential to reduce inflammation and pain in various animal models.

Anti-inflammatory Activity: In studies using the carrageenan-induced paw edema model in rats, a standard method for assessing anti-inflammatory effects, various heterocyclic compounds, including benzothiazepine derivatives, have been investigated. researchgate.netpublichealthtoxicology.comdovepress.com This model induces a localized, acute inflammatory response, and the reduction in paw volume (edema) is measured over several hours. While some reviews mention that certain 1,5-benzothiazepine derivatives exhibit significant anti-inflammatory activity in such models, specific data for a compound named "analog 4" is not detailed in the primary literature. nih.gov

Analgesic Activity: The pain-relieving potential of this class of compounds has been studied in models of thermal, chemical, and visceral pain. For example, the acetic acid-induced writhing test in mice, which simulates visceral pain, and the hot plate or tail-flick tests, which measure response to thermal pain, are commonly used. nih.govresearchgate.netresearchgate.netssmu.ru Certain 1,4-benzodiazepine (B1214927) derivatives have demonstrated a pronounced, dose-dependent analgesic effect in these tests. researchgate.net However, specific findings for "this compound" are not documented.

Table 1: Representative Anti-inflammatory and Analgesic Activity of Benzodiazepine/Benzothiazepine Derivatives (General Class)

| Compound Class | Animal Model | Activity Observed | Key Findings |

| 1,4-Benzodiazepine Derivative | Acetic Acid-Induced Writhing (Mice) | Analgesic | Dose-dependent reduction in writhing frequency. researchgate.net |

| 1,4-Benzodiazepine Derivative | Hot Plate Test (Mice) | Analgesic | Increased latency in pain response to heat. researchgate.net |

| Various | Carrageenan-Induced Paw Edema (Rats) | Anti-inflammatory | General finding of edema inhibition by this class of compounds. researchgate.netpublichealthtoxicology.com |

The 1,5-benzothiazepine scaffold is the core structure of well-known cardiovascular drugs, most notably diltiazem (B1670644). nih.gov These compounds are primarily known as calcium channel blockers. nih.gov Their action involves inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells, leading to vasodilation and effects on heart rate and contractility.

In preclinical animal models, such as anesthetized dogs, novel benzothiazepine analogs have been shown to induce coronary and peripheral vasodilation, resulting in increased coronary blood flow and a reduction in arterial blood pressure. nih.gov Some 1,4-benzodiazepine analogs have also been investigated for their effects on cardiac electrophysiology, demonstrating the ability to increase ventricular refractoriness and modify the QT interval in canine models. nih.gov

Table 2: Representative Cardiovascular Effects of Benzothiazepine Analogs (General Class)

| Compound | Animal Model | Effect | Key Findings |

| TA-3090 (Diltiazem Analog) | Dog | Coronary Vasodilation | Increased coronary blood flow. nih.gov |

| TA-3090 (Diltiazem Analog) | Dog | Antihypertensive | Decreased arterial pressure. nih.gov |

| 1,4-Benzodiazepine IKs blockers | Dog | Cardiac Electrophysiology | Increased QTc interval and ventricular refractoriness. nih.gov |

Benzodiazepines, which share a related core structure with some benzothiazepines, are widely recognized for their effects on the central nervous system. rjptonline.org These effects are primarily mediated by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. nih.gov

Anxiolytic Effects: The anxiety-reducing properties of these compounds are well-documented. nih.govuni-regensburg.de

Anticonvulsant Effects: Many benzodiazepine derivatives are potent agents for preventing or stopping seizures in various animal models and are used clinically for epilepsy and status epilepticus. rjptonline.orgnih.gov

Antipsychotic & Sedative Effects: Certain derivatives are used as adjuncts in treating agitation associated with psychosis, largely due to their calming and sedative properties. nih.govmedscape.com

While some benzothiazepine derivatives like thiazesim and quetiapine (B1663577) are used for CNS disorders, specific preclinical data for "analog 4" across these activities is not available. nih.gov

Recent research has explored the potential of benzothiazepine derivatives as agents for treating type 2 diabetes. nih.gov The proposed mechanism for some of these compounds involves the inhibition of the mitochondrial sodium-calcium exchanger (mNCE), which can enhance glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. nih.govresearchgate.net

In preclinical studies using streptozotocin-induced diabetic rats, certain series of newly synthesized 2,3-dihydro-1,5-benzothiazepines demonstrated the ability to lower blood glucose levels. acs.org For instance, selected compounds from a synthesized series (1B–14B) were shown to significantly decrease serum glucose in an oral glucose tolerance test. acs.org

The potential for benzothiazepine derivatives to protect neurons from damage, particularly following an ischemic event like a stroke, is an active area of research. nih.govexplorationpub.comnih.gov The mechanism of action for some 4,1-benzothiazepine analogs is thought to involve the modulation of calcium ion dysregulation, which is a key event in neuronal death following ischemia. nih.gov Studies have investigated these compounds in various in vitro and in vivo models of neurodegeneration and stroke. nih.govresearchgate.netmdpi.com While some compounds have shown the ability to reduce infarct size in animal models of focal cerebral ischemia, specific data for "this compound" is not detailed in the available literature. nih.govnih.gov

The potential for benzothiazepine derivatives to protect against gastric ulcers has been reported in review literature. nih.govnih.gov Preclinical evaluation of anti-ulcer agents often involves animal models where ulcers are induced by stress, alcohol, or nonsteroidal anti-inflammatory drugs (NSAIDs). eajm.orgjddtonline.info The protective effect is then measured by a reduction in the number and severity of gastric lesions. While the class of 1,5-benzothiazepines has been associated with this activity, specific in vivo studies and efficacy data for "this compound" are not publicly documented.

Comparative Efficacy of this compound with Known Pharmacophores

The development of novel 4,1-benzothiazepine derivatives, such as this compound, is often benchmarked against established pharmacophores within the same chemical class to demonstrate improved efficacy and pharmacological profiles. nih.govmdpi.com The primary comparators for neuroprotective benzothiazepines are the first-in-class mitochondrial Na+/Ca2+ exchanger (NCLX) inhibitor, CGP37157, and its subsequent derivative, ITH12575. nih.govnih.gov Research efforts have focused on synthesizing new analogs with enhanced neuroprotective activity and better drug-like properties than these predecessors. mdpi.comsciprofiles.com

CGP37157, while a potent NCLX blocker, is known for its lack of selectivity, as it also interacts with other biological targets, including voltage-gated calcium channels (VGCC). nih.govnih.gov This can complicate the interpretation of its pharmacological effects. Its isosteric analogue, ITH12505, demonstrated similar neuroprotective properties to CGP37157 in certain models. nih.gov The subsequent development of ITH12575 offered improved selectivity; it showed a greater effect on mitochondrial Ca2+ clearance compared to CGP37157 and, importantly, did not significantly block VGCCs. nih.gov However, ITH12575 is characterized by extreme lipophilicity (high clog P value), a trait that is undesirable for a potential therapeutic agent targeting the central nervous system. nih.gov

Newer analogs have been developed to overcome these limitations. Research has identified compounds with a superior neuroprotective profile against damage related to oxidative stress when compared to CGP37157. nih.gov For instance, in studies evaluating the ability of new analogs to counteract neurotoxicity, some compounds demonstrated significant protective effects. nih.gov The primary mechanism of action for this class of compounds is the modulation of intracellular calcium overload, a key factor in neuronal damage. nih.govnih.gov this compound, as a dual inhibitor of VGCCs and the NCLX, functions to normalize excessive cytosolic calcium levels.

The comparative potency of these compounds in various preclinical models highlights the advancements in this chemical class. While CGP37157 has a reported IC₅₀ for NCLX inhibition as low as 360 nM in some studies sigmaaldrich.com, other reports place it at 1.4 µM. nih.gov ITH12575 has an EC₅₀ of 0.69 μM for reducing calcium efflux from mitochondria. vulcanchem.com The goal of synthesizing compounds like this compound is to retain or enhance this potency while improving selectivity and pharmacokinetic characteristics. nih.govnih.gov

Table 1: Comparative Biological Activity of Benzothiazepine Analogs

| Compound | Target/Model | Efficacy Metric | Value | Source(s) |

|---|---|---|---|---|

| CGP37157 | Mitochondrial Na+/Ca+ Exchanger (NCLX) | IC₅₀ | ~360 nM - 1.4 µM | nih.govsigmaaldrich.com |

| ITH12575 | Mitochondrial Ca2+ Efflux (HeLa cells) | EC₅₀ | 0.69 µM | vulcanchem.com |

| ITH12575 | Mitochondrial Ca2+ Clearance Rate | Relative Efficacy | ~2-fold greater than CGP37157 | nih.gov |

| ITH12505 | Oxidative Stress-Induced Damage | Neuroprotection | More effective than CGP37157 | nih.gov |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| CGP37157 |

| ITH12575 |

Computational Approaches in the Design and Discovery of Benzothiazepine Analog 4

Quantitative Structure-Activity Relationship (QSAR) Studiesacs.orgresearchgate.netnih.gov

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sid.ir This approach is crucial in drug development for predicting the activity of newly designed compounds. scielo.br

2D-QSAR Analysis of Benzothiazepine (B8601423) Derivativesnih.gov

Two-dimensional QSAR (2D-QSAR) is a well-established method for analyzing structure-activity relationships without the need for complex 3D structural alignments. researchgate.net Studies on various benzothiazepine derivatives have utilized 2D-QSAR to correlate their physicochemical properties with their biological activities. For instance, in a study of 7-methyljuglone (B1678795) derivatives, a 2D-QSAR model was developed that linked descriptors such as molar refractivity (MR), steric parameters (StrE), and electronic properties (p and HOMO) to their antitubercular activity. scialert.net The resulting model demonstrated a strong correlation, suggesting that hydrophobicity and low bulkiness at specific positions on the naphthoquinone ring were favorable for activity. scialert.net While not specific to Benzothiazepine analog 4, these types of analyses provide a framework for understanding how structural modifications on the benzothiazepine scaffold can influence its therapeutic potential.

| Descriptor | Correlation with Activity | Implication for Design |

| Molar Refractivity (MR) | Negative | Lower bulkiness is preferred. |

| Steric Parameters (StrE) | Positive | Specific steric arrangements enhance activity. |

| Hydrophobicity (p) | Positive | Increased hydrophobicity can improve activity. |

| HOMO Energy | Positive | Higher HOMO energy is favorable. |

| A table illustrating the correlation of 2D-QSAR descriptors with biological activity, based on general findings for related compounds. |

3D-QSAR Methods (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))nih.govuniroma1.itchemrevlett.com

Three-dimensional QSAR (3D-QSAR) methods like CoMFA and CoMSIA offer a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of atoms. sid.ir These methods are instrumental in designing new derivatives with enhanced activity. scielo.br

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules to generate a QSAR model. nih.gov For example, a CoMFA study on benzoxazepine derivatives, which are structurally related to benzothiazepines, yielded a model with good predictive ability for their activity as mGluR5 positive allosteric modulators. nih.gov The contour maps generated from this study highlighted the structural features crucial for bioactivity. nih.gov

CoMSIA, a related method, calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. sid.ir In a study of benzodiazepine (B76468) derivatives, both CoMFA and CoMSIA models were successfully used to relate the structures of the compounds to their anti-Alzheimer properties. sid.ir These models provide valuable insights that can guide the synthesis of more potent benzothiazepine analogs. researchgate.net

Molecular Docking and Molecular Dynamics Simulationsacs.orgresearchgate.netscielo.brmdpi.comresearchgate.netacs.orgresearchgate.netnih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a large biological molecule (protein). nih.gov These methods are crucial for understanding the mechanism of action of drugs like this compound.

Prediction of Binding Interactions with Target Proteinsmdpi.comresearchgate.netresearchgate.netnih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.comnih.gov This technique is widely used to screen virtual libraries of compounds and to predict the binding affinity and mode of action of a drug candidate. mdpi.comresearchgate.net For instance, in studies of 1,5-benzothiazepine (B1259763) derivatives, molecular docking has been used to identify potential anticancer agents by predicting their binding interactions with target proteins like human adenosine (B11128) kinase and glycogen (B147801) synthase kinase-3β. mdpi.comresearchgate.net The binding energies calculated from these docking studies help in identifying the most promising compounds for further investigation. mdpi.comresearchgate.net Similarly, docking studies on 1,2-benzothiazine derivatives have shown their ability to bind to the DNA-Topo II complex, suggesting a potential mechanism for their anticancer activity. mdpi.comnih.gov

Ligand-Protein Complex Analysisresearchgate.netacs.orgnih.gov

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior and stability of the ligand-protein complex over time. acs.orgsemanticscholar.org MD simulations provide a more realistic representation of the biological system by allowing both the ligand and the protein to be flexible. japsonline.comunand.ac.id This approach has been used to investigate the stability of complexes between benzothiazepine derivatives and their target proteins, confirming the binding modes predicted by docking. acs.orgsemanticscholar.orgthaiscience.info For example, MD simulations of curcumin (B1669340) analogs, which share some structural features with benzothiazepines, have been used to assess their stability and interactions with the SARS-CoV-2 main protease. scispace.comundip.ac.id The analysis of hydrogen bonds and binding free energy over the simulation time provides crucial information about the affinity of the potential inhibitor. scispace.comundip.ac.id

| Simulation Type | Information Gained | Relevance to this compound |

| Molecular Docking | Binding orientation, affinity, and key interacting residues. | Predicts how Analog 4 might bind to its biological target. |

| Molecular Dynamics | Stability of the ligand-protein complex, dynamic behavior. | Confirms the binding mode and assesses the stability of the interaction. |

| A table summarizing the information obtained from molecular docking and dynamics simulations. |

In Silico Screening and Virtual Ligand Designresearchgate.netresearchgate.net

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. jddtonline.info This approach is a cost-effective way to narrow down the number of compounds that need to be synthesized and tested in the lab. researchgate.net

Virtual ligand design involves the creation of novel molecules with desired biological activities using computational methods. jddtonline.info This can be done by modifying existing compounds or by designing entirely new scaffolds. For example, in the development of 1,5-benzothiazepine derivatives as anticonvulsant agents, in silico design and molecular docking were used to predict the binding affinities of a large number of virtual compounds to the GABA-A receptor. researchgate.net This allowed researchers to prioritize the synthesis of the most promising candidates. researchgate.net Similarly, virtual screening of 2-aminobenzothiazole (B30445) derivatives led to the identification of a compound with a high predicted anticonvulsant activity. jddtonline.info These computational approaches play a critical role in the rational design and discovery of new benzothiazepine analogs with improved therapeutic properties. mdpi.comnih.gov

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of rational drug design. It involves identifying the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a biological response. wikipedia.orgunina.it This abstract model serves as a template for designing new, structurally diverse ligands that can bind to the same receptor. wikipedia.org The process typically involves selecting a set of active compounds, analyzing their conformations, and superimposing them to derive a common set of features like hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and charged centers. wikipedia.orgunina.it

For the benzothiazepine scaffold, pharmacophore models have been developed for various biological targets. In the pursuit of novel anticancer agents, a five-point pharmacophore model, designated AHHRR, was identified for 1,5-benzothiazepine derivatives showing activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov This model consists of one hydrogen bond acceptor (A), two hydrophobic features (H), and two aromatic rings (R). nih.gov Similarly, for T-type calcium channel blockers, a pharmacophore hypothesis was developed that includes three hydrophobic regions, one hydrogen bond acceptor, and one positive ionizable region. nih.gov These models provide crucial insights into the structural requirements for a benzothiazepine derivative to exhibit a specific biological activity. nih.govnih.gov

Table 1: Examples of Pharmacophore Features for Benzodiazepine/Benzothiazepine Derivatives

| Biological Target | Key Pharmacophoric Features | Reference(s) |

| EGFR Tyrosine Kinase | One hydrogen bond acceptor, two hydrophobic groups, two aromatic rings (AHHRR) | nih.gov |

| T-Type Calcium Channels | Three hydrophobic regions, one hydrogen bond acceptor, one positive ionizable region | nih.gov |

| Calcium Channel Blockers | Hydrogen bond donor, hydrogen bond acceptor, hydrophobic groups | researchgate.netresearchgate.net |

| GABAA Receptor | Hydrogen bond donating and accepting sites, lipophilic binding sites | wikipedia.org |

Activity Prediction Tools

Activity prediction tools, particularly quantitative structure-activity relationship (QSAR) models, are computational methods used to predict the biological activity of chemical compounds based on their molecular structures. ucl.ac.uk These models establish a mathematical correlation between the chemical structures of a series of compounds and their determined biological activities.

For scaffolds related to benzothiazepines, such as benzodiazepines, QSAR has been successfully employed. For example, 3D-QSAR models have been developed to predict the binding affinity of designer benzodiazepines to the γ‐aminobutyric acid A receptor (GABA-AR). researchgate.net These models demonstrated high predictive power, with correlation coefficients (r²) of 0.98 and cross-validated correlation coefficients (q²) ranging from 0.72 to 0.75. researchgate.net Another QSAR model was developed to predict the binding of emerging benzodiazepine derivatives to GABA-A receptors, achieving a predictive r² value of 0.86. ucl.ac.uk

In the case of 1,5-benzothiazepine derivatives, atom-based 3D-QSAR studies have been performed using software like the PHASE module of Schrödinger to validate in vitro antimicrobial activity data. researchgate.net These computational studies were found to be in close harmony with the experimental results, providing a set of guiding principles for designing new compounds with enhanced antibacterial and antifungal properties. researchgate.net While specific activity prediction data for this compound is not available, as a member of a tested series of analogs, its experimental activity data would be a valuable input for the creation and validation of such predictive QSAR models. nih.govacs.org These tools allow researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted potency, saving significant time and resources. ucl.ac.uk

Table 2: Application of Activity Prediction Tools for Benzothiazepine-Related Scaffolds

| Tool/Method | Application | Scaffold | Software | Reference(s) |

| 3D-QSAR | Prediction of binding affinity at GABA-AR | Benzodiazepine | Forge™ | researchgate.net |

| QSAR | Prediction of binding affinity at GABA-A receptor | Benzodiazepine | Not Specified | ucl.ac.uk |

| Atom-based 3D-QSAR | Assessment of antimicrobial activity | 1,5-Benzothiazepine | Schrödinger PHASE | researchgate.net |

| Discriminant Function Analysis | Classification based on biological activity | Benzodiazepine | STATISTICA 10.0 | researchgate.net |

Computational Chemistry for Electronic and Steric Properties

Computational chemistry provides profound insights into the electronic and steric properties of molecules, which are fundamental determinants of their reactivity and biological function. mdpi.com Techniques like Density Functional Theory (DFT) are used to calculate various quantum mechanical descriptors. researchgate.net

For a series of 2,3-dihydro-1,5-benzothiazepine derivatives that included this compound, computational studies were performed to determine their electronic properties. nih.govacs.org Key parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) were calculated. acs.org These frontier molecular orbitals are crucial for defining charge transfer within molecules and their reactivity. nih.govacs.org The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a large gap is associated with high stability and low chemical reactivity. nih.gov

In the study featuring this compound, the HOMO-LUMO analysis was conducted for the most potent compounds to understand their chemical stability. acs.org The negative values of EHOMO and ELUMO are indicative of the compounds' stability. acs.org Other calculated properties included ionization potential, electron affinity, chemical hardness, and electronegativity, which collectively provide a detailed electronic profile of the molecules. nih.gov For instance, the replacement of a sulfur atom with an oxygen atom in the thiazepine ring can alter electronic properties, while the presence of specific functional groups can influence steric interactions. Furthermore, the localization of frontier orbitals, such as the HOMO being situated over the aromatic ring, can explain the electrochemical behavior of these compounds. mdpi.com

Table 3: Calculated Quantum Chemical Properties for Selected Benzothiazepine Derivatives

| Property | Compound 2 | Compound 3 | This compound | Compound 6 | Compound 13 |

| EHOMO (eV) | -0.20347 | -0.21766 | -0.21674 | -0.22368 | -0.21916 |

| ELUMO (eV) | -0.06386 | -0.06388 | -0.06439 | -0.08270 | -0.07413 |

| Energy Gap (ΔE) | 0.13961 | 0.15378 | 0.15235 | 0.14098 | 0.14503 |

| Ionization Potential (I) | 0.20347 | 0.21766 | 0.21674 | 0.22368 | 0.21916 |

| Electron Affinity (A) | 0.06386 | 0.06388 | 0.06439 | 0.08270 | 0.07413 |

| Chemical Hardness (η) | 0.069805 | 0.07695 | 0.076175 | 0.07049 | 0.072515 |

| Electronegativity (χ) | 0.133665 | 0.14077 | 0.140565 | 0.15319 | 0.146645 |

| Data derived from a study on tyrosinase inhibitors. The values for EHOMO and ELUMO are presented in electronvolts (eV). Source: nih.gov |

Future Research Directions and Challenges for Benzothiazepine Analog 4

Development of Novel Synthetic Pathways

The advancement of Benzothiazepine (B8601423) analog 4 and its derivatives is intrinsically linked to the innovation in its synthesis. Current research is focused on creating more efficient and versatile synthetic routes to generate a diverse library of analogs for extensive structure-activity relationship (SAR) studies.

Future synthetic endeavors are likely to focus on:

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a growing trend in pharmaceutical synthesis. nih.govnih.gov For instance, polyethylene (B3416737) glycol-400 (PEG-400) has been utilized as a medium for the synthesis of 1,5-benzothiazepine (B1259763) derivatives, resulting in high yields in shorter reaction times. nih.gov

Microwave-Assisted Synthesis: This technique has the potential to significantly accelerate reaction times and improve yields in the synthesis of benzothiazepine scaffolds. nih.gov

Solid-Phase Synthesis: This approach could facilitate the rapid generation of a large number of derivatives for high-throughput screening.

Asymmetric Synthesis: Developing stereoselective synthetic methods is crucial, as the biological activity of benzothiazepine derivatives can be stereospecific. jst.go.jp

A significant challenge lies in the introduction of diverse functional groups at various positions of the benzothiazepine core to fine-tune its pharmacological properties. For example, replacing a chlorine atom with a dimethylamino group has been explored to increase polarity. nih.gov The development of novel palladium-catalyzed reactions is also a promising avenue for creating more complex and potent analogs. mdpi.com

| Synthetic Strategy | Key Features | Potential Advantages |

| Modified o-lithiation and S-alkylation | Core synthetic route for 4,1-benzothiazepines. nih.gov | Established and reliable method. |

| Green Chemistry Approaches | Use of eco-friendly reagents and solvents like PEG-400. nih.govnih.gov | Reduced environmental impact and potentially lower costs. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. nih.gov | Faster reaction times and often improved yields. |

| Asymmetric Synthesis | Enantioselective preparation of chiral benzothiazepines. jst.go.jp | Access to stereoisomers with potentially different biological activities. |

Exploration of New Molecular Targets and Polypharmacology

While initially recognized for their effects on calcium channels, the therapeutic landscape for benzothiazepine analogs is expanding. nih.gov The concept of polypharmacology, where a single drug interacts with multiple targets, is central to the future development of Benzothiazepine analog 4. nih.govnih.gov

Current research has identified several key molecular targets for 4,1-benzothiazepine derivatives that are analogues of CGP37157:

Mitochondrial Na+/Ca2+ Exchanger (NCLX): These compounds are being investigated as blockers of NCLX, which plays a crucial role in mitochondrial calcium homeostasis. nih.govnih.govscite.ai Dysregulation of this exchanger is implicated in neurodegenerative diseases. nih.gov

Voltage-Gated Calcium Channels (VGCC): Modulation of these channels is a well-established mechanism for benzothiazepines and continues to be an area of interest. nih.gov

Ca2+ Homeostasis Modulator 1 (CALHM1): Some analogs have been shown to modulate calcium entry through this channel. frontiersin.org

The ability of these analogs to interact with multiple calcium transporters underscores their potential as multi-target-directed ligands. nih.govfrontiersin.org This polypharmacological profile could be advantageous in treating complex multifactorial diseases like neurodegenerative disorders. nih.govnih.gov

Future research will likely focus on:

Identification of Novel Targets: Employing techniques like proteomics and chemical biology to uncover previously unknown binding partners of this compound.

Kinase Inhibition: The broader benzothiazole (B30560) class has shown potential as kinase inhibitors, a therapeutic area with significant implications for cancer treatment. nih.gov

Enzyme Inhibition: Recent studies have explored benzothiazepine derivatives as inhibitors of enzymes like tyrosinase and neuraminidase, suggesting a wider range of potential applications. japsonline.comacs.org

| Molecular Target | Therapeutic Relevance | Reference |

| Mitochondrial Na+/Ca2+ Exchanger (NCLX) | Neurodegenerative diseases, stroke. nih.govnih.gov | nih.govnih.govscite.ai |

| Voltage-Gated Calcium Channels (VGCC) | Cardiovascular diseases, neuroprotection. nih.gov | nih.gov |

| Ca2+ Homeostasis Modulator 1 (CALHM1) | Calcium signaling modulation. frontiersin.org | frontiersin.org |

| Kinases | Cancer. nih.gov | nih.gov |

| Tyrosinase | Hyperpigmentation disorders. acs.org | acs.org |

| Neuraminidase | Antiviral therapy (influenza). japsonline.com | japsonline.com |

Advancements in Computational Design for Enhanced Selectivity and Potency

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering a rational approach to the design of more selective and potent therapeutic agents. For this compound, these in silico methods are crucial for navigating its complex SAR.

Computational approaches being applied to benzothiazepine research include:

Molecular Docking: This technique is used to predict the binding orientation of benzothiazepine derivatives to their target proteins, providing insights into the key interactions that govern affinity and selectivity. nih.govjapsonline.commdpi.com For instance, docking studies have been used to understand the binding of 1,5-benzothiazepines to H1N1 neuraminidase and various protein kinases. nih.govjapsonline.com

Pharmacophore Modeling: This method helps in identifying the essential structural features required for biological activity, guiding the design of new analogs with improved properties. japsonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are employed to correlate the chemical structure of the analogs with their biological activity, enabling the prediction of the potency of novel compounds.

Future computational efforts will aim to:

Develop More Accurate Scoring Functions: To improve the prediction of binding affinities and better differentiate between active and inactive compounds.

Utilize Machine Learning and Artificial Intelligence: To analyze large datasets and identify complex patterns in the SAR of benzothiazepine analogs.

Perform Molecular Dynamics Simulations: To study the dynamic behavior of the ligand-receptor complexes and gain a deeper understanding of the binding mechanisms. japsonline.com

These computational strategies will be instrumental in designing derivatives of this compound with enhanced selectivity for specific molecular targets, thereby minimizing off-target effects, and with increased potency, allowing for lower therapeutic doses.

Investigation of Novel Therapeutic Applications Beyond Established Areas

The unique pharmacological profile of benzothiazepine analogs suggests that their therapeutic utility may extend far beyond their traditional application as cardiovascular agents. nih.gov Research into novel applications for this compound and related compounds is a vibrant and promising area.

Emerging therapeutic areas for 4,1-benzothiazepine analogs include:

Neurodegenerative Diseases: A significant body of research points to the neuroprotective effects of these compounds in models of neurodegeneration and stroke. nih.govnih.govnih.gov Their ability to modulate calcium homeostasis is a key factor in this potential application. nih.gov

Anticancer Therapy: The broader class of benzothiazepine derivatives has demonstrated potential as anticancer agents. nih.govnih.govmdpi.com For example, some 1,5-benzothiazepine derivatives have shown potent cytotoxic activity against liver and prostate cancer cell lines. nih.govmdpi.com

Antiviral Agents: Benzothiazepines have been investigated for their antiviral properties, including activity against the H1N1 influenza virus and tobacco mosaic virus. japsonline.comnih.govresearchgate.net

Central Nervous System (CNS) Disorders: Beyond neurodegeneration, the CNS depressant properties of some benzothiazepines suggest potential applications in other neurological and psychiatric conditions. nih.gov

Future research will involve:

In-depth Preclinical Evaluation: Conducting comprehensive studies in relevant animal models to validate the efficacy of this compound in these new therapeutic areas.

Exploration of Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with other therapeutic agents.

Biomarker Discovery: Identifying biomarkers that can help to predict which patient populations are most likely to respond to treatment with these analogs.

| Potential Therapeutic Area | Rationale | Representative Findings |

| Neurodegenerative Diseases | Modulation of calcium dysregulation. nih.gov | Neuroprotective effects observed in in vitro models. nih.govnih.gov |

| Cancer | Cytotoxic activity against cancer cell lines. nih.govmdpi.com | Some analogs show potent activity against liver and prostate cancer cells. nih.govmdpi.com |

| Viral Infections | Inhibition of viral enzymes like neuraminidase. japsonline.com | Activity demonstrated against H1N1 and tobacco mosaic virus. japsonline.comresearchgate.net |

| CNS Disorders | Modulation of neuronal activity. nih.gov | General CNS depressant effects noted for the benzothiazepine class. nih.gov |

Addressing Challenges in Derivatization and Lead Optimization

The journey from a promising hit compound to a clinically viable drug is fraught with challenges, and this compound is no exception. The processes of derivatization and lead optimization are critical for refining the pharmacological and pharmacokinetic properties of this molecule.

Key challenges in the derivatization and lead optimization of benzothiazepine analogs include:

Improving Drug-like Properties: A primary goal is to enhance properties such as aqueous solubility and brain permeability while maintaining or improving the desired biological activity. nih.gov Researchers have attempted to address this by, for example, replacing lipophilic groups with more polar ones. nih.gov

Achieving Target Selectivity: As discussed, many benzothiazepine analogs exhibit polypharmacology. While this can be advantageous, it can also lead to off-target effects. A significant challenge is to engineer selectivity for the desired target(s) to minimize potential side effects. nih.gov

Navigating Complex Structure-Activity Relationships (SAR): The SAR for benzothiazepines can be complex and sometimes counterintuitive. jst.go.jp Small structural modifications can lead to significant changes in activity, making the optimization process challenging.

Metabolic Stability: Ensuring that the optimized lead compound has a suitable metabolic profile to achieve the desired duration of action and avoid the formation of toxic metabolites is a critical hurdle.

Future strategies to address these challenges will involve an integrated approach that combines:

Iterative Cycles of Design, Synthesis, and Testing: A continuous feedback loop between computational design, chemical synthesis, and biological evaluation is essential for effective lead optimization.

Advanced Analytical Techniques: To thoroughly characterize the physicochemical and metabolic properties of new analogs.

Early Assessment of ADMET Properties: Incorporating absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling early in the drug discovery process to identify and address potential liabilities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing Benzothiazepine analog 4, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves cyclization of precursors like 2-aminothiophenol with α-haloketones under basic conditions to form the benzothiazepine core. Subsequent functionalization (e.g., introducing a benzylsulfanyl group at position 4) is achieved via nucleophilic substitution using benzyl chloride with a base such as sodium hydride . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of reagents. Purity is validated via techniques like HPLC or NMR .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzothiazepine ring structure and substituent positions. Mass spectrometry (MS) verifies molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like sulfanyl or chlorine. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How are preliminary biological activities (e.g., antimicrobial, anticonvulsant) of Benzothiazepine analogs screened in vitro?

- Methodological Answer : Standard assays include:

- Antimicrobial : Broth microdilution against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) to determine minimum inhibitory concentrations (MICs) .

- Anticonvulsant : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents, monitoring seizure latency and mortality rates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of Benzothiazepine analogs with enhanced target specificity?

- Methodological Answer : SAR analysis involves systematic modifications (e.g., substituent position, electron-withdrawing/donating groups) combined with in silico docking (e.g., AutoDock Vina) to predict binding affinities to targets like DENV NS2B/NS3 protease . In vitro validation via enzyme inhibition assays (e.g., fluorometric protease activity tests) quantifies potency improvements .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values for anticancer activity)?

- Methodological Answer : Discrepancies may arise from differences in cell lines, assay protocols, or compound purity. Standardization steps:

- Use authenticated cell lines (e.g., from ATCC) with controlled passage numbers.

- Validate compound solubility and stability in assay media via LC-MS.

- Cross-reference data with orthogonal assays (e.g., apoptosis markers vs. cytotoxicity assays) .

Q. How are in vivo pharmacokinetic properties (e.g., bioavailability, metabolism) of Benzothiazepine analogs evaluated?

- Methodological Answer : Rodent studies involve:

- Oral bioavailability : Plasma concentration-time profiles post-administration, analyzed via LC-MS/MS.

- Metabolic stability : Incubation with liver microsomes to identify major metabolites.